molecular formula C9H10N2O4 B556750 (S)-2-amino-3-(2-nitrophenyl)propanoic acid CAS No. 19883-75-1

(S)-2-amino-3-(2-nitrophenyl)propanoic acid

Cat. No.: B556750
CAS No.: 19883-75-1
M. Wt: 210.19 g/mol
InChI Key: SDZGVFSSLGTJAJ-ZETCQYMHSA-N
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Description

(S)-2-amino-3-(2-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21949. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZGVFSSLGTJAJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347413
Record name L-2-Nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19883-75-1
Record name L-2-Nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-3-(2-nitrophenyl)propanoic acid
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(S)-2-amino-3-(2-nitrophenyl)propanoic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does L-2-Nitrophenylalanine appear as a byproduct during the synthesis of L-4-Nitrophenylalanine?

A: L-2-Nitrophenylalanine is identified as a byproduct during the synthesis of L-4-Nitrophenylalanine when using a batch reactor for nitration of L-phenylalanine. [] The study suggests that this byproduct is a result of a condensation reaction between L-4-Nitrophenylalanine and L-2-Nitrophenylalanine. [] This dimerization was observed under the traditional batch nitration method.

Q2: What strategy was employed to minimize the formation of L-2-Nitrophenylalanine during L-4-Nitrophenylalanine synthesis?

A: Researchers found that utilizing a tubular reactor instead of a batch reactor for the nitration of L-phenylalanine can effectively suppress the dimerization reaction that leads to the formation of L-2-Nitrophenylalanine. [] This method allows for better control of reaction conditions and a significant reduction in byproduct formation.

Q3: Has L-2-Nitrophenylalanine been explored for any biological applications?

A: Yes, a derivative of L-2-Nitrophenylalanine, specifically Glycyl-4-azido-2-nitro-L-phenylalanine, has been synthesized and investigated as a photoaffinity inhibitor of dipeptide transport in Escherichia coli. [] This modified dipeptide demonstrated reversible inhibition of glycylglycine uptake in the dark and acted as a substrate for the transport system. []

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